molecular formula C16H10O4 B14005185 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one CAS No. 54401-45-5

2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one

Cat. No.: B14005185
CAS No.: 54401-45-5
M. Wt: 266.25 g/mol
InChI Key: XJKWXDPKDNEEKV-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one, also known as Milletenin C, is a chemical compound belonging to the chromone (or 4H-chromen-4-one) family . Chromones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, making them a point of interest for developing new pharmacological agents . The structure of this particular compound features a 2H-1,3-benzodioxol-5-yl (or methylenedioxyphenyl) group at the 2-position of the chromone core . This specific substitution pattern is found in various natural and synthetic compounds investigated for their bioactivity. While direct studies on this compound's biological mechanisms are limited in the current literature, related chromone derivatives have shown significant potential in research areas such as anti-inflammatory drug discovery. For instance, structurally similar C2-functionalized chromone derivatives have been investigated for their ability to inhibit key neutrophilic inflammatory responses, including the suppression of superoxide anion generation and elastase release . This suggests that this compound serves as a valuable core structure or intermediate for researchers in medicinal chemistry aiming to design and synthesize novel molecules targeting inflammatory pathways and other disease mechanisms. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

54401-45-5

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)chromen-4-one

InChI

InChI=1S/C16H10O4/c17-12-8-15(20-13-4-2-1-3-11(12)13)10-5-6-14-16(7-10)19-9-18-14/h1-8H,9H2

InChI Key

XJKWXDPKDNEEKV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Conventional Heating Synthesis

The classical approach to synthesizing chromones such as this compound involves the condensation of appropriately substituted phenolic aldehydes or ketones with β-ketoesters or related precursors under acidic or basic conditions. This method typically requires prolonged heating to facilitate cyclization and aromatization.

  • Key Steps:

    • Condensation of 1,3-benzodioxol-5-yl-substituted aromatic aldehydes with β-ketoesters.
    • Cyclization under acidic conditions (e.g., using hydrochloric acid or zinc chloride).
    • Purification by recrystallization or chromatography.
  • Advantages:

    • Well-established and reproducible.
    • Moderate to good yields (typically 50-70%).
  • Disadvantages:

    • Longer reaction times (several hours).
    • Requires careful temperature control to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating for the synthesis of chromones, including derivatives like this compound.

  • Methodology:

    • The same starting materials as conventional methods are subjected to microwave irradiation.
    • Reaction times are significantly reduced, often to minutes.
    • Yields are improved due to more uniform heating and enhanced reaction kinetics.
  • Reported Data:

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 4-6 hours 10-30 minutes
Yield (%) 60-70 Up to 83
Purity (by HPLC/TLC) Moderate to High High
  • Advantages:

    • Faster synthesis.
    • Higher yields and purity.
    • Energy efficient.
  • Disadvantages:

    • Requires specialized microwave reactors.
    • Scale-up can be challenging.

Intramolecular Ester Carbonyl Olefination

A more specialized synthetic route involves the intramolecular ester carbonyl olefination using reagents such as (trimethylsilyl)methylene triphenyl phosphorane. This method has been reported for the synthesis of 4H-chromen-4-ones and can be adapted for benzodioxole-substituted derivatives.

  • Process Overview:

    • Preparation of ester intermediates bearing the benzodioxole moiety.
    • Treatment with phosphorane reagents to induce cyclization via olefination.
    • Results in the formation of the chromone ring in a single step.
  • Advantages:

    • High selectivity.
    • Potential for structural diversity.
  • Limitations:

    • Requires access to specific phosphorane reagents.
    • May involve multiple preparatory steps for intermediates.

Analytical and Characterization Techniques

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Reaction Conditions Reaction Time Yield (%) Advantages Disadvantages
Conventional Heating Acidic/basic catalysis, reflux 4-6 hours 60-70 Established, reproducible Long reaction time
Microwave-Assisted Synthesis Microwave irradiation, solvent or solvent-free 10-30 minutes Up to 83 Rapid, higher yield, energy efficient Requires microwave reactor
Intramolecular Ester Carbonyl Olefination Phosphorane reagents, mild conditions Variable (hours) Moderate to High High selectivity, single-step cyclization Requires specialized reagents

Research Findings and Observations

  • Microwave-assisted synthesis consistently improves yield and reduces time compared to conventional methods, making it favorable for laboratory-scale production.
  • The presence of the benzodioxole moiety in the compound influences its reactivity and biological activity, necessitating mild reaction conditions to preserve this sensitive group.
  • Intramolecular olefination strategies offer routes to structurally diverse chromones but require more complex precursor synthesis.
  • Spectroscopic data confirm the successful formation of the chromone ring and benzodioxole substitution, essential for biological activity studies.
  • Reaction monitoring by TLC and HPLC ensures high purity, which is critical for subsequent pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and pharmacological implications of 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one and related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Notes References
This compound Chromen-4-one core with C2 benzodioxol substituent. 278.25 Potential bioactivity linked to benzodioxol’s electron-rich aromatic system.
2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-one Chromen-4-one core with C2 1,2,4-oxadiazole substituent and dihydro modification. 271.27 (estimated) Combines chromenone with oxadiazole, a pharmacophore known for antimicrobial activity.
2-(4-Fluoro-benzoyl)-chromen-4-one Chromen-4-one core with C2 4-fluorobenzoyl group. 268.24 Fluorine substitution enhances metabolic stability; high synthetic yield (80%).
5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one Chromen-4-one with multiple methoxy and hydroxyl groups. 386.35 Polar substituents improve solubility; reported in flavonoid-based drug discovery.
Graveoline (2-(1,3-Benzodioxol-5-yl)-1-methylquinolin-4-one) Quinolin-4-one core with C2 benzodioxol and N1-methyl substituents. 307.31 Demonstrates antimalarial activity; structural divergence (quinolinone vs. chromenone).

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The benzodioxol group in the target compound enhances π-π stacking interactions with biological targets, a feature shared with Graveoline .
  • Oxadiazole -containing analogs (e.g., 2-(1,2,4-oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-one) exhibit improved binding to enzymes like kinases due to their planar, heterocyclic nature .

Synthetic Accessibility :

  • The target compound’s synthesis is less documented in the provided evidence, whereas 2-(4-fluoro-benzoyl)-chromen-4-one is synthesized with an 80% yield using optimized coupling methods .
  • Oxadiazole derivatives are synthesized via cyclocondensation with amidoximes and CDI activation, achieving yields of 65–85% .

The fluorobenzoyl analog’s lower molecular weight (268.24 g/mol) and lipophilic fluorine atom may enhance blood-brain barrier penetration compared to the target compound .

Diverse Pharmacological Applications: Graveoline’s quinolinone core diverges significantly from chromenone but retains bioactivity due to the shared benzodioxol moiety . Chromen-4-one derivatives with dihydro modifications (e.g., 2,3-dihydro-4H-chromen-4-ones) show reduced planarity, altering their interaction with DNA or proteins .

Biological Activity

2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, commonly referred to as a benzodioxole chromenone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a chromenone core. This structural configuration contributes to its reactivity and biological interactions. The presence of hydroxyl groups and potential halogen substitutions enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted that certain analogs demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the inhibition of key enzymes that are crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)15Apoptosis induction
Study BHeLa (Cervical)10Enzyme inhibition
Study CA549 (Lung)12ROS generation

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound has shown promise in inhibiting oxidative stress markers and enhancing neuronal survival in vitro.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in metabolic pathways related to cancer and neurodegeneration.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies

  • Antioxidant Activity : A study assessed the antioxidant properties of several chromone derivatives, including our compound. Results indicated significant scavenging activity against free radicals, supporting its potential use in oxidative stress-related conditions .
  • Cytotoxicity Assessment : In vitro toxicity studies using Vero cells demonstrated that the compound exhibited low toxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 2-(1,3-benzodioxol-5-yl)-4H-chromen-4-one, and how can reaction yields be optimized?

A robust method involves cyclocondensation of substituted 4-oxochromane-2-carboxylic acids with amidoximes using 1,1'-carbonyldiimidazole (CDI) as an activating agent in DMF. This approach combines pharmacophoric moieties (chromenone and benzodioxol) efficiently, yielding products in 65–85% after simple purification . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of CDI), temperature (80–100°C), and reaction time (6–12 hours). Purity is confirmed via HPLC or TLC.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and intermolecular interactions. Twinned or high-resolution data may require SHELXPRO for refinement .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms substitution patterns (e.g., benzodioxol protons at δ 6.8–7.2 ppm). IR identifies carbonyl stretches (C=O at ~1650 cm1^{-1}), while UV-vis detects π→π* transitions (~280 nm) .

Q. Which pharmacological targets are associated with this compound?

The compound’s benzodioxol and chromenone moieties suggest activity against neurotransmitter receptors (e.g., GABAA_A) and enzymes (e.g., kinases, cytochrome P450). Computational docking and in vitro assays (e.g., receptor-binding studies) are used to validate targets .

Advanced Research Questions

Q. How can researchers address low yields in CDI-mediated cyclocondensation reactions?

Low yields often stem from incomplete activation of carboxylic acids. Solutions include:

  • Pre-activating acids with CDI before adding amidoximes.
  • Using microwave-assisted synthesis to reduce reaction time and side products.
  • Screening polar aprotic solvents (e.g., DMA, NMP) for improved solubility .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR or IR peaks may arise from dynamic effects (e.g., tautomerism). Strategies:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations (B3LYP/6-311+G(d,p)) to model vibrational/electronic spectra, accounting for solvent effects .

Q. What strategies enhance bioactivity through structural modifications?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at C-5/C-7 to modulate redox activity.
  • Heterocycle fusion : Replace the benzodioxol with 1,2,4-oxadiazole to improve metabolic stability .
  • Prodrug design : Acetylate hydroxyl groups to enhance bioavailability, followed by enzymatic hydrolysis assays .

Q. How to assess ecological risks when toxicity data for this compound is unavailable?

Use predictive models (e.g., ECOSAR, EPI Suite) to estimate biodegradation and bioaccumulation. Experimental approaches:

  • Microtox assays for acute aquatic toxicity.
  • Soil mobility studies using HPLC-MS to track leaching potential .

Methodological Considerations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Library synthesis : Generate derivatives via combinatorial chemistry (e.g., varying substituents at C-2 and C-4).
  • High-throughput screening : Use fluorescence-based assays (e.g., FP-TDI for kinase inhibition) to prioritize leads .
  • Data normalization : Correct for batch effects using internal standards (e.g., quinine sulfate for fluorescence calibration) .

Q. Handling Crystallographic Ambiguities in Twinned Crystals

  • SHELXD/SHELXE : Employ dual-space algorithms for phase refinement in twinned datasets.
  • HKL-3000 integration : Merge multiple datasets to improve completeness .

Q. Validating Computational Docking Results

  • Blind docking : Use AutoDock Vina with flexible binding sites to account for receptor plasticity.
  • MD simulations (AMBER/CHARMM) : Confirm binding stability over 100 ns trajectories .

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